(2R)-2-(1-Methylcyclohexyl)propan-1-ol
Description
Properties
IUPAC Name |
(2R)-2-(1-methylcyclohexyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-9(8-11)10(2)6-4-3-5-7-10/h9,11H,3-8H2,1-2H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRJRHMKSWTFOA-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1(CCCCC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1(CCCCC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(1-Methylcyclohexyl)propan-1-ol typically involves the reduction of the corresponding ketone, (2R)-2-(1-Methylcyclohexyl)propan-1-one. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
On an industrial scale, the production of (2R)-2-(1-Methylcyclohexyl)propan-1-ol may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction of the ketone to the alcohol. The reaction conditions, including temperature and pressure, are optimized to maximize efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(1-Methylcyclohexyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can convert the alcohol to the corresponding alkane using reagents like hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or platinum oxide (PtO2) catalysts.
Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.
Major Products
Oxidation: (2R)-2-(1-Methylcyclohexyl)propan-1-one.
Reduction: (2R)-2-(1-Methylcyclohexyl)propane.
Substitution: (2R)-2-(1-Methylcyclohexyl)propyl chloride.
Scientific Research Applications
(2R)-2-(1-Methylcyclohexyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-(1-Methylcyclohexyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in its binding affinity and specificity. The hydroxyl group can form hydrogen bonds with target molecules, influencing the compound’s biological activity and efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights propanol derivatives with varying substituents, enabling indirect comparisons based on structural and functional group differences.
Structural Analogues from
The Molecules (2010) study synthesized indole-containing propan-2-ol derivatives (e.g., (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-propan-2-ol) . Key differences from the target compound include:
- Substituent type : Indole rings vs. methylcyclohexyl group.
- Biological activity: Indole derivatives showed antiarrhythmic, hypotensive, and adrenoceptor binding (α1/α2/β1) properties . The bulky cyclohexyl group in the target compound may reduce polar interactions with adrenoceptors compared to planar indole systems.
Impurities from
The 2018 pharmaceutical standards report lists impurities like (2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-propan-2-ol (Imp. E) and (2RS)-1-phenoxypropan-2-ol (Imp. F) . These feature:
- Substituent type: Phenoxy groups vs. methylcyclohexyl.
- Physicochemical implications: Phenoxy groups enhance water solubility due to ether oxygen polarity, whereas the methylcyclohexyl group in the target compound likely increases logP (predicted ~3.5–4.0), reducing aqueous solubility.
Cyclohexenol Derivative from
The compound 1-(2-hydroxypropan-2-yl)-4-methylcyclohex-3-en-1-ol (CAS 54649-49-9) shares a cyclohexenyl backbone but differs in hydroxylation position and branching . The conjugated double bond in the cyclohexenyl ring may lower stability compared to the saturated cyclohexyl group in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
